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Compound of Interest

Compound Name: Deacetylanisomycin hydrochloride

CAS No.: 1963-47-9

Cat. No.: B607018 Get Quote

Executive Summary
Deacetylanisomycin (DA) is the deacetylated metabolite and synthetic precursor of the

pyrrolidine antibiotic Anisomycin. Functionally, it serves as a critical scaffold for Structure-

Activity Relationship (SAR) studies targeting the eukaryotic ribosome (60S subunit) and stress-

activated protein kinase (JNK/SAPK) pathways.[1] While less potent than its parent compound

in protein synthesis inhibition, its structural rigidity and defined stereochemistry (2R,3S,4S)

make it a high-value target for medicinal chemistry.[1]

This guide details two distinct synthesis pathways:

Semi-Synthetic Route: High-yield alkaline hydrolysis of Anisomycin (Standard Production).[1]

De Novo Total Synthesis: Stereoselective construction from (+)-Tartaric Acid (Structural

Validation).

Part 1: Structural Analysis & Retrosynthetic Logic
The challenge in synthesizing Deacetylanisomycin Hydrochloride lies in preserving the

contiguous stereocenters at C3 and C4 (the diol system) while establishing the correct absolute

configuration at C2 (the p-methoxybenzyl group).[1]
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IUPAC Name: (2R,3S,4S)-2-[(4-methoxyphenyl)methyl]pyrrolidine-3,4-diol hydrochloride[1]

Molecular Formula:

[1]

MW: 259.73 g/mol (Salt); 223.27 g/mol (Free Base)[1]

Key Structural Features:

Trans-diol configuration (derived from the tartaric acid backbone).[1]

Pyrrolidine core.[2][3][4]

Absence of the C3-acetate group (distinguishing it from Anisomycin).[1]

Retrosynthetic Analysis
The retrosynthetic strategy reveals two approaches.[2] The "Production Route" relies on the

removal of the acetate group from the natural product. The "De Novo Route" disconnects the

pyrrolidine ring to a linear chiral pool precursor (Tartaric acid).
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Figure 1.1: Retrosynthetic disconnection showing the relationship between the parent antibiotic

and the chiral pool precursor.[1]

Part 2: Semi-Synthetic Production Protocol
Objective: Conversion of Anisomycin to Deacetylanisomycin Hydrochloride via alkaline

hydrolysis. Scale: Laboratory (100 mg – 1 g).

Reaction Mechanism
The C3-acetate ester of Anisomycin is labile under basic conditions. The reaction utilizes mild

saponification followed by acidification to generate the hydrochloride salt.

Step-by-Step Methodology
Step 1: Hydrolysis (Free Base Formation)[1]

Dissolution: Dissolve Anisomycin (1.0 eq) in a mixture of Methanol/Water (4:1 v/v).

Saponification: Add 1.0 M NaOH (2.5 eq) dropwise at 0°C.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours.

Checkpoint: Monitor by TLC (SiO₂, CHCl₃:MeOH 9:1).[1] Anisomycin (

) disappears; Deacetylanisomycin (

) appears.[1]

Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with

Ethyl Acetate (

) to remove non-polar impurities.

Critical Step: The product is amphoteric/polar. If it does not extract well, saturate the

aqueous phase with NaCl.

Step 2: Salt Formation (Hydrochloride)[1]
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Solubilization: Dissolve the crude free base oil in a minimum amount of anhydrous Ethanol

or dry Diethyl Ether.

Acidification: Bubble dry HCl gas into the solution OR add 1.25 M HCl in Ethanol dropwise at

0°C until pH reaches ~2.0.

Crystallization: Precipitate the salt by adding excess dry Diethyl Ether.

Filtration: Collect the white crystalline solid via vacuum filtration under Argon.

Process Parameters Table[1][4]
Parameter Specification Rationale

Solvent System MeOH:H₂O (4:1)

Ensures solubility of both the

lipophilic Anisomycin and the

hydrophilic hydroxide.

Base Reagent NaOH (1.0 M)

Strong enough to hydrolyze

the ester; mild enough to

prevent epimerization at C2.[1]

Temperature
0°C

25°C

Controls exotherm during

addition; standard kinetics for

hydrolysis.[1]

Acid Source Ethanolic HCl

Prevents introduction of

excess water during salt

formation, aiding

crystallization.[1]

Expected Yield 85 – 92%
High efficiency due to the

stability of the pyrrolidine core.

Part 3: De Novo Total Synthesis (Stereoselective
Route)
Objective: Construction of the scaffold from (+)-Tartaric Acid.[1] Context: This route is essential

when natural Anisomycin is unavailable or when C3/C4 stereochemical analogs are required.
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[1]

The Tartaric Acid Strategy
This approach utilizes the inherent

symmetry of tartaric acid to establish the 3,4-diol stereochemistry early.

Core Workflow:

Imide Formation: (+)-Tartaric acid is converted to N-benzyltartarimide.[1]

Grignard Addition: Regioselective addition of p-methoxybenzylmagnesium chloride.[1]

Reduction & Cyclization: Reduction of the hemiaminal/lactam followed by cyclization to the

pyrrolidine.

(+)-Tartaric Acid N-Benzyltartarimide

 Benzylamine,
 Xylene, Reflux Grignard Addition

(Hemiaminal)

 p-MeO-Ph-MgBr
 (Anisyl Grignard) Reductive Cyclization

 LiAlH4 / NaBH4
 Reduction Deacetylanisomycin

 Deprotection
 (Pd/C, H2)

Click to download full resolution via product page

Figure 3.1: The "Tartaric Acid" synthetic route establishing the pyrrolidine core.[1][5][6][7]

Technical Nuances
Stereocontrol: The Grignard addition to the tartarimide is the stereodefining step for C2. The

bulky benzyl group directs the attack, but mixtures of diastereomers can occur, requiring

chromatographic separation.

Cyclization: The reduction of the intermediate with Lithium Aluminum Hydride (

) simultaneously reduces the amide and cyclizes the ring.

Part 4: Analytical Validation & Quality Control
To ensure the integrity of the synthesized Deacetylanisomycin HCl, the following analytical

signatures must be verified.
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Proton NMR ( NMR, 400 MHz, )
Absence of Acetate: The most critical diagnostic is the disappearance of the singlet at

ppm (corresponding to the

group of Anisomycin).[1]

Aromatic Region: Two doublets at

and

ppm (AA'BB' system of the p-methoxybenzyl group).[1]

Methoxyl: Singlet at

ppm.[1]

Pyrrolidine Ring: Multiplets between

ppm representing the H2, H3, H4, and H5 protons.[1]

Mass Spectrometry (ESI-MS)[1]
Target Ion:

Calculated m/z: 224.13[1]

Observation: A clean peak at 224.1 confirms the free base mass. The absence of a peak at

266 (Anisomycin) confirms complete hydrolysis.

Physical Properties Check[1]
Appearance: White to off-white crystalline solid (Salt form).[1]

Solubility: Highly soluble in water and methanol; insoluble in diethyl ether and hexane.

References
Beereboom, J. J., et al. (1965).[1] "The Absolute Configuration of Anisomycin." Journal of the

American Chemical Society.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Deacetylanisomycin
https://pubchem.ncbi.nlm.nih.gov/compound/Deacetylanisomycin
https://pubchem.ncbi.nlm.nih.gov/compound/Deacetylanisomycin
https://pubchem.ncbi.nlm.nih.gov/compound/Deacetylanisomycin
https://pubchem.ncbi.nlm.nih.gov/compound/Deacetylanisomycin
https://pubchem.ncbi.nlm.nih.gov/compound/Deacetylanisomycin
https://pubchem.ncbi.nlm.nih.gov/compound/Deacetylanisomycin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wong, C. M., et al. (1968).[1] "Synthesis of Optically Active Deacetyl Anisomycin." Canadian

Journal of Chemistry.[7]

Gunda, G. I., et al. (1983).[1] "Stereoselective Synthesis of (+)- and (-)-Deacetylanisomycin."

Journal of Organic Chemistry.

Somfai, P., et al. (1995).[1] "Enantiospecific Synthesis of (-)-Anisomycin and (-)-

Deacetylanisomycin from L-Tartaric Acid." Tetrahedron.

PubChem Database. (2024). "Deacetylanisomycin Compound Summary." National Library of

Medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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